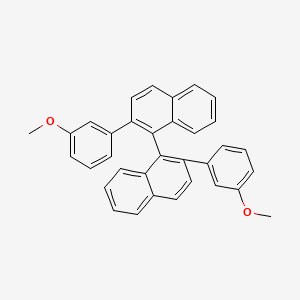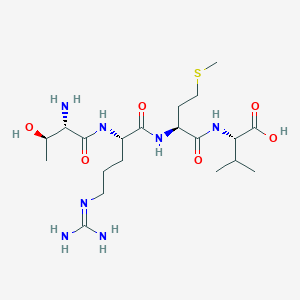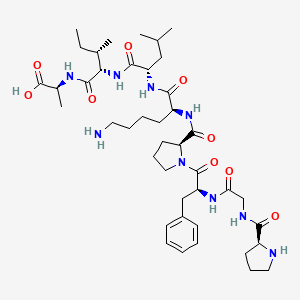![molecular formula C15H25NO3Si B12531000 1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine CAS No. 865654-20-2](/img/structure/B12531000.png)
1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidin ist eine organische Siliciumverbindung, die einen Piperidinring aufweist, der an eine Ethylkette gebunden ist, die wiederum mit einer Dimethoxyphenylsilylgruppe verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidin beinhaltet typischerweise die Reaktion von Piperidin mit einem geeigneten Silylierungsmittel. Ein übliches Verfahren ist die Reaktion von Piperidin mit 2-(Dimethoxy(phenyl)silyl)ethanol unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform durchgeführt, und eine Base wie Triethylamin wird verwendet, um die Reaktion zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Prozess wäre auf Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme zum Einsatz kommen, um eine gleichmäßige Produktion zu gewährleisten. Die Verwendung von hochreinen Reagenzien und Lösungsmitteln sowie die strenge Kontrolle der Reaktionsbedingungen sind in industriellen Umgebungen entscheidend.
Analyse Chemischer Reaktionen
Reaktionstypen
1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Silylgruppe kann mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Halogenierungsmittel, Nucleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann.
Wissenschaftliche Forschungsanwendungen
1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird als potenzieller Arzneimittelkandidat aufgrund seiner einzigartigen strukturellen Merkmale erforscht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. verbesserte thermische Stabilität oder verbesserte mechanische Festigkeit.
Wirkmechanismus
Der Wirkmechanismus von 1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidin hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Dimethoxyphenylsilylgruppe kann die Lipophilie und die Membranpermeabilität der Verbindung beeinflussen, was ihre Verteilung und Wirksamkeit beeinflusst.
Wirkmechanismus
The mechanism of action of 1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethoxyphenylsilyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(tert-Butyldimethylsiloxy)ethanol
- 2-(tert-Butyldimethylsiloxy)ethanol
- 2-(tert-Butyldimethylsilanyloxy)-ethanol
Einzigartigkeit
1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidin ist aufgrund des Vorhandenseins sowohl eines Piperidinrings als auch einer Dimethoxyphenylsilylgruppe einzigartig. Diese Kombination verleiht der Verbindung besondere chemische und physikalische Eigenschaften, die sie zu einer wertvollen Verbindung für verschiedene Anwendungen machen. Ihre strukturellen Merkmale ermöglichen vielseitige chemische Modifikationen, die die Synthese einer Vielzahl von Derivaten mit maßgeschneiderten Eigenschaften ermöglichen.
Eigenschaften
CAS-Nummer |
865654-20-2 |
|---|---|
Molekularformel |
C15H25NO3Si |
Molekulargewicht |
295.45 g/mol |
IUPAC-Name |
dimethoxy-phenyl-(2-piperidin-1-ylethoxy)silane |
InChI |
InChI=1S/C15H25NO3Si/c1-17-20(18-2,15-9-5-3-6-10-15)19-14-13-16-11-7-4-8-12-16/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3 |
InChI-Schlüssel |
CMECCVQUYULIPD-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C1=CC=CC=C1)(OC)OCCN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole](/img/structure/B12530936.png)
![2-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12530939.png)




![4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol](/img/structure/B12530966.png)
![3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one](/img/structure/B12530969.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12530977.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)-](/img/structure/B12530978.png)

![N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine](/img/structure/B12530985.png)

